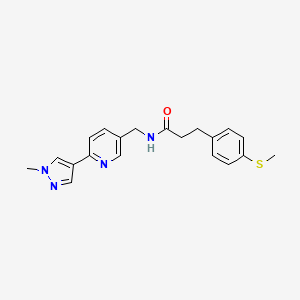

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide

Descripción

This compound is a propanamide derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 6-position and a 4-(methylthio)phenyl group attached via a propanamide linker. The methylthio (SCH₃) group may enhance lipophilicity, influencing membrane permeability and binding interactions .

Propiedades

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-24-14-17(13-23-24)19-9-5-16(11-21-19)12-22-20(25)10-6-15-3-7-18(26-2)8-4-15/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBGPUMGAHTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Pyridine and Phenyl Groups

- TRPV1 Antagonists (): Compounds 43–48 in share a propanamide backbone but differ in substituents: Pyridine substituents: Trifluoromethyl (CF₃) and alkoxy groups (e.g., cyclobutylmethoxy) at the 2- and 6-positions. Phenyl substituents: 3-Fluoro-4-(methylsulfonamido) groups (SO₂NHCH₃) instead of 4-(methylthio) (SCH₃). Melting points for these analogs range from 63–114°C, suggesting crystallinity influenced by substituent polarity .

Pyrazolo-Pyrimidin Derivatives (): Example 53 in contains a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and chromen-4-one substituents. Unlike the target compound, its amide linker connects to a fluorinated aromatic system, likely enhancing metabolic stability. The higher melting point (175–178°C) reflects increased rigidity from fused rings .

Methylthio-Containing Analogs ()

Compounds such as 3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide share the methylthio group but feature a carboxamide directly attached to pyrazole. The absence of a pyridine-propanamide linker in these analogs may limit cross-reactivity with targets requiring extended hydrophobic interactions .

Molecular Properties

Functional Group Analysis

- Methylthio (SCH₃) vs. Methylsulfonamido (SO₂NHCH₃): Methylthio: Enhances lipophilicity (logP ~2.5), favoring passive diffusion across membranes. May participate in hydrophobic or π-π interactions .

Pyridine vs. Pyrazole Cores:

Research Implications

- Kinase Inhibition: Pyridine-propanamide scaffolds are prevalent in kinase inhibitors (e.g., imatinib derivatives in ) .

- Ion Channel Modulation: TRPV1 antagonists () demonstrate the therapeutic relevance of propanamide derivatives in pain management .

Further studies should prioritize synthesis optimization (e.g., yield improvement via microwave-assisted reactions) and target validation (e.g., enzymatic assays against DDR1/2 or TRPV1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.